1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C10H10ClF3 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
InChI Key |
ZRZJNILQYKHKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chemoselective Homologation of 1-[4-(Trifluoromethyl)phenyl]ethanone
A highly efficient and chemoselective method to prepare 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene involves the homologative chlorination of 1-[4-(trifluoromethyl)phenyl]ethanone. This approach utilizes a sequence of reagents in dry tetrahydrofuran (THF) solvent under controlled conditions:
- Starting material: 1-[4-(trifluoromethyl)phenyl]ethanone (1.06 mmol)
- Reagents:
- Chloroiodomethane (1.5 equivalents)
- Methyllithium–lithium bromide solution (2.2 M in diethyl ether, 1.4 equivalents)
- Thionyl chloride (1.5 equivalents)
- Solvent: Dry THF (3 mL)
- Procedure: The ketone is treated sequentially with chloroiodomethane and methyllithium-lithium bromide, followed by thionyl chloride, facilitating the homologation and chlorination to yield the target compound.
- Workup: Purification is performed by column chromatography on silica gel using pentane as the eluent.
- Yield: Approximately 88% as an oil product.
- Characterization: The product is confirmed by proton nuclear magnetic resonance (^1H NMR) showing aromatic protons at δ 7.60 and 7.44 ppm, a singlet at δ 6.40 ppm corresponding to the proton on the chloropropyl side chain, and a methyl singlet at δ 2.22 ppm. Carbon NMR (^13C NMR) also supports the structure with characteristic chemical shifts and coupling constants related to the trifluoromethyl substituent.
This method is notable for its high yield, selectivity, and the use of readily available reagents, making it a reliable synthetic route for this compound.
Summary Table of Preparation Methods
Research Findings and Analysis
- The chemoselective homologation method is supported by detailed NMR characterization and high isolated yields, indicating robustness and reproducibility.
- The trifluoromethyl substituent exerts electronic effects that can slightly reduce yields in arylation reactions compared to other substituents, but the overall synthetic approach remains viable for industrial scale-up.
- The chloropropyl side chain is reactive enough to undergo further functionalization, as shown in related heterocycle syntheses, suggesting potential versatility of the compound in downstream applications.
- Reaction parameters such as solvent choice, temperature, reagent equivalents, and purification methods are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloropropan-2-yl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-4-(trifluoromethyl)benzene.
Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-4-(trifluoromethyl)benzene.
Reduction: Formation of 1-(1-Methylpropan-2-yl)-4-(trifluoromethyl)benzene.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene, also known as a chlorinated aromatic compound, has various applications in scientific research and industry. This article delves into its applications, particularly in the fields of organic synthesis, material science, and environmental studies.
Applications in Organic Synthesis
1. C–H Arylation Reactions
One significant application of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is its role as a substrate in C–H arylation reactions. These reactions are crucial for the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound serves as an effective initiator in transition-metal-free C–H arylation processes, leading to high yields of desired products. For instance, a study demonstrated that varying substituents on the aromatic ring could influence the reaction yield significantly, highlighting the compound's versatility as a synthetic building block .
2. Synthesis of Fluorinated Compounds
The trifluoromethyl group in 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene enhances its reactivity and stability, making it a valuable precursor for synthesizing fluorinated compounds. These fluorinated derivatives have applications in medicinal chemistry, particularly in drug design, where fluorine atoms can modify biological activity and pharmacokinetics .
Material Science Applications
1. Coatings and Sealants
This compound is used in formulating coatings and sealants due to its chemical stability and resistance to solvents. It is particularly effective in protective coatings for metal surfaces, enhancing durability against corrosion and wear. Its application extends to automotive care products where it is used in rust inhibitors and protective finishes .
2. Adhesives and Inks
In the printing industry, 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene is utilized in inks and toners because of its solvent properties. It helps improve the flow characteristics and drying times of inks, making it suitable for high-speed printing applications .
Environmental Studies
1. Photodegradation Studies
Research has been conducted on the photodegradation products of various chlorinated compounds, including 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene. Understanding its degradation pathways is crucial for assessing environmental impact and developing strategies for pollution control. Studies indicate that under UV irradiation, the compound can break down into less harmful substances, which is vital for evaluating its ecological footprint .
2. Health Risk Assessments
The compound has been evaluated for potential health risks associated with its use in consumer products. Its presence in household cleaning agents and fabric stain removers necessitates thorough risk assessments to ensure safety standards are met. Regulatory bodies have highlighted the importance of understanding the toxicological profiles of such chemicals to mitigate risks to human health .
Case Study 1: C–H Arylation Efficiency
A detailed investigation into the efficiency of C–H arylation using 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene revealed that varying reaction conditions significantly impacted product yield. In one experiment, yields reached up to 93% when optimized conditions were applied, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Environmental Impact Assessment
A comprehensive study on the environmental degradation of chlorinated compounds included 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene. The findings indicated that under specific environmental conditions, this compound could degrade into less toxic byproducts within a few weeks, providing insights into its ecological safety profile .
Mechanism of Action
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkyl Chain Modifications
1-Chloro-4-trifluoromethylbenzene (CAS 98-56-6)
- Molecular Formula : C₇H₄ClF₃
- Molecular Weight : 180.56 g/mol
- Structure : A simpler analog lacking the propan-2-yl group.
- Properties : Higher volatility due to lower molecular weight; used as a pesticide intermediate (e.g., PCBTF) .
- Key Difference : Absence of the alkyl chain reduces steric hindrance, making it more reactive in electrophilic aromatic substitution compared to the target compound.
1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene
- Molecular Formula : C₁₀H₇BrF₃
- Structure : Features a bromine atom and a double bond in the propene chain.
- Synthesis : Prepared via Wittig olefination, highlighting its utility in forming conjugated systems .
1-(1-Chloropropan-2-yl)-4-methylbenzene (CAS 826-00-6)
Functional Group Variations: Styrenes and Vinyl Derivatives
4-(Trifluoromethyl)styrene (CAS 55186-75-9)
- Molecular Formula : C₁₀H₉F₃
- Structure : Contains a vinyl (-CH=CH₂) group instead of chloropropan-2-yl.
- Applications: A monomer for polymerization; reactivity dominated by radical or ionic addition to the double bond .
- Contrast : The target compound’s chlorinated alkyl chain favors elimination (e.g., dehydrohalogenation) rather than vinyl-based polymerization.
Physicochemical and Electronic Properties
| Property | Target Compound | 1-Chloro-4-trifluoromethylbenzene | 4-(Trifluoromethyl)styrene |
|---|---|---|---|
| Molecular Weight | ~210 g/mol (estimated) | 180.56 g/mol | 186.17 g/mol |
| Electron Effects | Strong -I (CF₃), moderate -I (Cl) | Strong -I (CF₃, Cl) | Moderate -I (CF₃, vinyl) |
| Hydrophobicity | High (CF₃ and alkyl chain) | Moderate | Moderate |
Note: The trifluoromethyl group enhances thermal stability and resistance to metabolic degradation in all analogs .
Biological Activity
1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene, also known as a chlorinated and trifluoromethylated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, toxicity studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene consists of a chloropropane group attached to a benzene ring that carries a trifluoromethyl substituent. This unique structure contributes to its lipophilic nature, which is crucial for biological interactions.
Molecular Formula:
- C : 10
- H : 10
- Cl : 1
- F : 3
The mechanism of action for 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene involves its interaction with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and enabling interactions with intracellular proteins. The chloropropane moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth and demonstrate effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have revealed cytotoxic effects against several cancer cell lines. For instance, modifications of similar compounds have shown IC50 values as low as 0.003 µM against human cancer cell lines, indicating strong antiproliferative activity .
Toxicity Studies
Toxicological evaluations have identified several adverse effects associated with high doses of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene. Notable findings include:
- Hepatotoxicity : Dose-dependent hepatocellular hypertrophy was observed in animal models at doses starting from 50 mg/kg bw/day.
- Nephrotoxicity : Chronic nephropathy was noted in male rats exposed to doses ≥50 mg/kg bw/day.
- Hematological Changes : Alterations in blood parameters were evident at higher doses, including decreased leukocyte counts and increased globulin concentrations .
Comparative Analysis
To better understand the biological activity of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Toxicity |
|---|---|---|---|
| 1-(3,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one | Similar structure with different trifluoromethyl positions | Moderate antimicrobial activity | Moderate toxicity |
| 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | Altered position of chlorine | Anticancer properties | High toxicity at elevated doses |
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central explored the antimicrobial efficacy of various derivatives related to 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for further drug development focusing on resistant strains .
Case Study 2: Cancer Cell Line Testing
In another research effort, derivatives were tested against multiple cancer cell lines including HeLa and CaCo-2. The findings revealed that specific modifications led to enhanced cytotoxicity, presenting opportunities for developing targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for preparing 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using chlorinated propan-2-yl reagents and trifluoromethyl-substituted benzene derivatives. Key factors include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the chloroalkane .
- Temperature control : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution efficiency .
Yield improvements (>70%) are achieved by iterative purification via column chromatography (SiO₂, pentane/EtOAc gradients) .
Q. How can researchers characterize the purity and structural integrity of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene using spectroscopic techniques?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.6–1.8 ppm (CH₃ of chloropropane) and δ 7.2–7.6 ppm (aromatic protons) confirm substitution patterns .
- ¹⁹F NMR : A singlet near δ -60 ppm verifies the trifluoromethyl group .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 210 for [M-Cl]⁺) validate molecular identity .
Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the electrophilic substitution of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene?
- Methodological Answer :
- Directing group utilization : The trifluoromethyl group acts as a meta-director, but steric hindrance from the chloropropane substituent may shift selectivity. Computational modeling (DFT) predicts optimal substitution sites .
- Catalytic modulation : Transition-metal catalysts (e.g., Pd/Cu) enable regioselective C–H functionalization at para positions relative to the trifluoromethyl group .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating (80°C) shifts equilibria toward thermodynamically stable isomers .
Q. How can computational chemistry predict the environmental persistence and degradation pathways of 1-(1-Chloropropan-2-yl)-4-(trifluoromethyl)benzene in aquatic systems?
- Methodological Answer :
- Molecular dynamics simulations : Predict hydrolysis rates by modeling interactions with water molecules and estimating activation energies for C–Cl bond cleavage .
- QSAR models : Correlate logP values (estimated at 3.2) with bioaccumulation potential in aquatic organisms .
- Degradation studies : Accelerated testing under UV light (λ = 254 nm) identifies photolysis products (e.g., trifluoromethylbenzoic acid) via LC-QTOF-MS .
Q. What methodologies optimize the compound's use as an intermediate in synthesizing bioactive molecules with enhanced pharmacological profiles?
- Methodological Answer :
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids introduce aryl/heteroaryl groups at the chloropropane site, enabling diversification .
- Biological activity screening : Structure-activity relationship (SAR) studies assess trifluoromethyl’s role in enhancing lipophilicity and target binding (e.g., kinase inhibition assays) .
- Metabolic stability assays : Microsomal incubation (human liver microsomes) evaluates oxidative resistance, guiding derivatization to reduce CYP450-mediated degradation .
Notes
- Evidence from non-reliable sources (e.g., BenchChem) was excluded per user guidelines.
- Advanced questions emphasize mechanistic insights and interdisciplinary approaches (e.g., computational toxicology, medicinal chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
